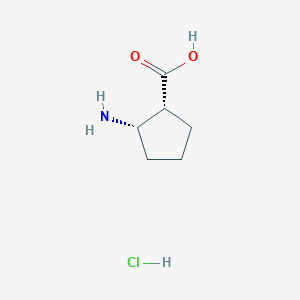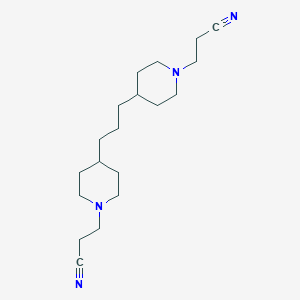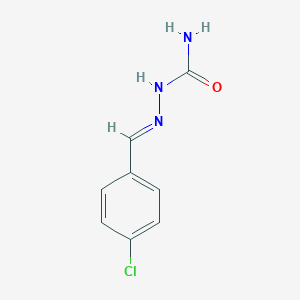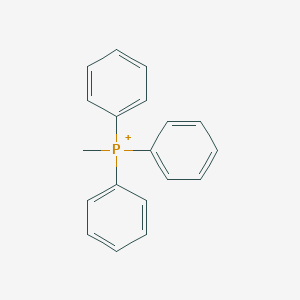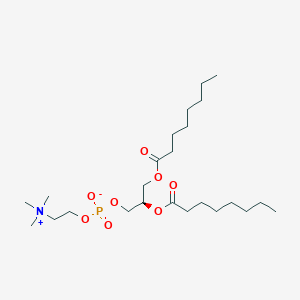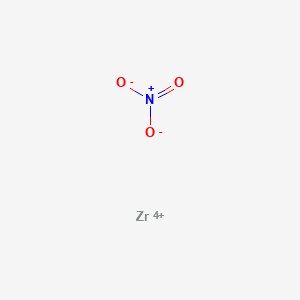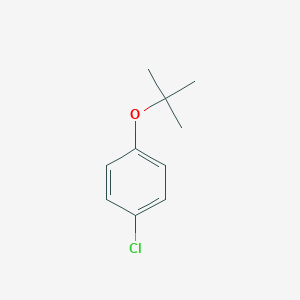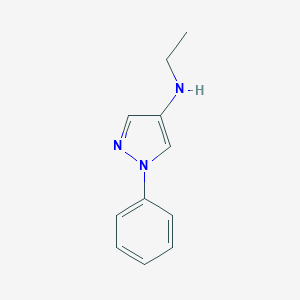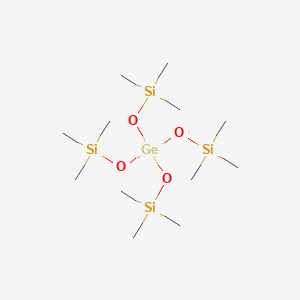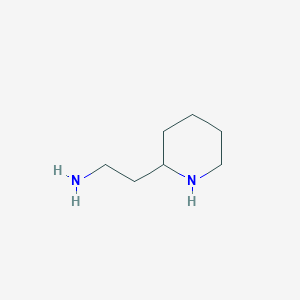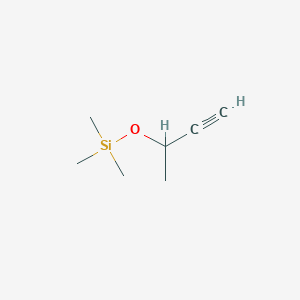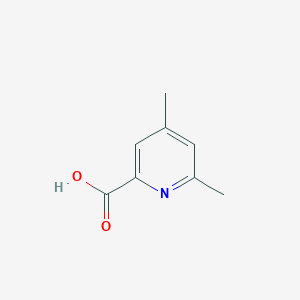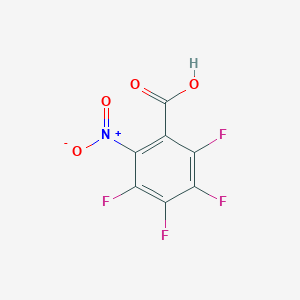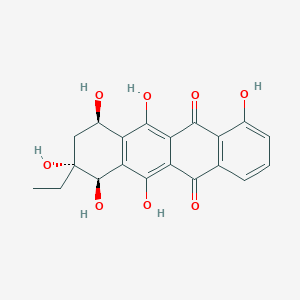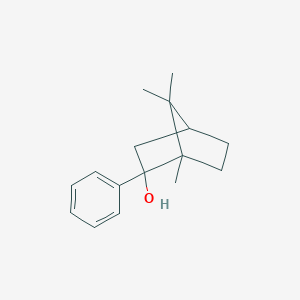
2-Bornanol, 2-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bornanol, 2-phenyl-, also known as alpha-phenyl-2-bornanol, is a chiral molecule that has been widely used in scientific research. It has a unique structure that makes it a useful tool in various fields such as organic chemistry, biochemistry, and pharmacology.
Mecanismo De Acción
The mechanism of action of 2-Bornanol, 2-phenyl- is not fully understood. However, studies have shown that it can interact with various biological targets, including enzymes, receptors, and ion channels. It has been reported to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. It has also been shown to activate GABA(A) receptors, which are involved in the regulation of neuronal excitability.
Efectos Bioquímicos Y Fisiológicos
2-Bornanol, 2-phenyl- has been shown to have various biochemical and physiological effects. It has been reported to have analgesic, anti-inflammatory, and anticonvulsant activities. It has also been shown to have neuroprotective effects against oxidative stress and excitotoxicity. In addition, 2-Bornanol, 2-phenyl- has been shown to enhance learning and memory in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-Bornanol, 2-phenyl- in lab experiments include its chiral nature, which allows for the study of enantioselective reactions and its unique structure, which can be used as a building block for the synthesis of various biologically active compounds. However, the limitations of using 2-Bornanol, 2-phenyl- in lab experiments include its high cost and the difficulty in separating the enantiomers.
Direcciones Futuras
For the research on 2-Bornanol, 2-phenyl- include the development of more efficient synthesis methods, the study of its biological activities in different disease models, and the exploration of its potential as a drug candidate. In addition, the study of the structure-activity relationship of 2-Bornanol, 2-phenyl- and its analogs could lead to the discovery of new biologically active compounds.
Aplicaciones Científicas De Investigación
2-Bornanol, 2-phenyl- has been extensively used in scientific research due to its unique structure and biological activities. It has been used as a chiral auxiliary in organic synthesis to control the stereochemistry of reactions. It has also been used as a ligand in asymmetric catalysis to promote enantioselective reactions. In addition, 2-Bornanol, 2-phenyl- has been used as a building block for the synthesis of various biologically active compounds such as antitumor agents, antiviral agents, and anti-inflammatory agents.
Propiedades
Número CAS |
16821-80-0 |
|---|---|
Nombre del producto |
2-Bornanol, 2-phenyl- |
Fórmula molecular |
C16H22O |
Peso molecular |
230.34 g/mol |
Nombre IUPAC |
1,7,7-trimethyl-2-phenylbicyclo[2.2.1]heptan-2-ol |
InChI |
InChI=1S/C16H22O/c1-14(2)13-9-10-15(14,3)16(17,11-13)12-7-5-4-6-8-12/h4-8,13,17H,9-11H2,1-3H3 |
Clave InChI |
GJOSGKNJWBGNSY-UHFFFAOYSA-N |
SMILES |
CC1(C2CCC1(C(C2)(C3=CC=CC=C3)O)C)C |
SMILES canónico |
CC1(C2CCC1(C(C2)(C3=CC=CC=C3)O)C)C |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


